molecular formula C16H23NO2 B14636810 1-Isocyanato-2-(nonyloxy)benzene CAS No. 55792-38-6

1-Isocyanato-2-(nonyloxy)benzene

Cat. No.: B14636810
CAS No.: 55792-38-6
M. Wt: 261.36 g/mol
InChI Key: WAQZKHFOTWBBBR-UHFFFAOYSA-N
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Description

This compound belongs to the phenyl isocyanate family, where substituents on the benzene ring modulate reactivity, solubility, and industrial applicability.

Properties

CAS No.

55792-38-6

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

1-isocyanato-2-nonoxybenzene

InChI

InChI=1S/C16H23NO2/c1-2-3-4-5-6-7-10-13-19-16-12-9-8-11-15(16)17-14-18/h8-9,11-12H,2-7,10,13H2,1H3

InChI Key

WAQZKHFOTWBBBR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC1=CC=CC=C1N=C=O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Carbamoyl Chloride Formation :
    $$
    \text{C}6\text{H}4(\text{O}C9\text{H}{19})\text{NH}2 + \text{COCl}2 \rightarrow \text{C}6\text{H}4(\text{O}C9\text{H}{19})\text{NHC(O)Cl} + \text{HCl}
    $$
    Conducted at 0–5°C in an inert solvent (e.g., toluene or dichloromethane), this step requires strict temperature control to minimize side reactions.

  • Isocyanate Formation :
    $$
    \text{C}6\text{H}4(\text{O}C9\text{H}{19})\text{NHC(O)Cl} \rightarrow \text{C}6\text{H}4(\text{O}C9\text{H}{19})\text{NCO} + \text{HCl}
    $$
    Heating the intermediate to 80–120°C under reduced pressure (10–50 mmHg) facilitates HCl removal, driving the reaction to completion.

Advantages :

  • High yields (85–92%) under optimized conditions.
  • Well-understood industrial scalability.

Limitations :

  • Phosgene’s extreme toxicity necessitates specialized infrastructure and safety protocols.
  • Byproduct HCl requires neutralization, increasing waste management costs.

Phosgene-Free Thermal Decomposition of Carbamates

Patent WO2009139062A1 outlines a phosgene-free route using thermal decomposition of carbamate esters derived from 2-nonyloxyaniline. This method aligns with growing industrial demand for safer processes.

Synthesis Pathway

  • Carbamate Formation :
    Reacting 2-nonyloxyaniline with a carbonate ester (e.g., dimethyl carbonate) in the presence of a basic catalyst (e.g., NaOH):
    $$
    \text{C}6\text{H}4(\text{O}C9\text{H}{19})\text{NH}2 + (\text{CH}3\text{O})2\text{CO} \rightarrow \text{C}6\text{H}4(\text{O}C9\text{H}{19})\text{NHCOOCH}3 + \text{CH}_3\text{OH}
    $$
    Yields exceed 90% at 60–80°C.

  • Thermal Cleavage :
    The carbamate undergoes pyrolysis at 200–250°C in a continuous multistage distillation column, producing the isocyanate and methanol:
    $$
    \text{C}6\text{H}4(\text{O}C9\text{H}{19})\text{NHCOOCH}3 \rightarrow \text{C}6\text{H}4(\text{O}C9\text{H}{19})\text{NCO} + \text{CH}3\text{OH}
    $$
    Unreacted carbamate and oligomers are recycled, achieving 88–95% overall efficiency.

Advantages :

  • Eliminates phosgene use, enhancing workplace safety.
  • Continuous operation reduces downtime and costs.

Challenges :

  • High energy input for pyrolysis.
  • Catalyst deactivation over prolonged runs.

Reductive Carbonylation of Nitroarenes

Aryl isocyanates can also be synthesized via reductive carbonylation of nitroarenes, as described in general isocyanate chemistry. For this compound, this method starts with 2-nitrophenyl nonyl ether.

Reaction Conditions

$$
\text{C}6\text{H}4(\text{O}C9\text{H}{19})\text{NO}2 + 3\text{CO} \xrightarrow{\text{Pd/C, 150°C, 20 atm}} \text{C}6\text{H}4(\text{O}C9\text{H}{19})\text{NCO} + 2\text{CO}2
$$
Palladium catalysts (e.g., Pd/C or Pd-Al₂O₃) facilitate the reaction under high-pressure CO.

Advantages :

  • Avoids phosgene and amines, reducing hazardous waste.
  • High selectivity (>90%) with optimized catalysts.

Limitations :

  • Requires costly high-pressure equipment.
  • Catalyst sensitivity to sulfur impurities necessitates feedstock purification.

Triphosgene-Mediated Synthesis

The University of Toronto thesis highlights triphosgene (bis(trichloromethyl) carbonate) as a safer alternative to phosgene. This solid reagent releases phosgene in situ under controlled conditions.

Protocol

$$
\text{C}6\text{H}4(\text{O}C9\text{H}{19})\text{NH}2 + \text{CCl}3\text{OCO}2\text{CCl}3 \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2} \text{C}6\text{H}4(\text{O}C9\text{H}{19})\text{NCO} + 3\text{HCl} + \text{CO}2
$$
Conducted at 25–40°C, this method achieves 80–85% yields with minimal phosgene exposure.

Advantages :

  • Safer handling due to triphosgene’s solid state.
  • Compatible with standard laboratory setups.

Drawbacks :

  • Higher reagent costs compared to gaseous phosgene.
  • Residual chlorine byproducts require scrubbing.

Comparative Analysis of Preparation Methods

Method Yield (%) Safety Profile Scalability Key Challenges
Phosgenation 85–92 Hazardous (phosgene) High Toxicity, HCl management
Carbamate Pyrolysis 88–95 Moderate Continuous Energy-intensive, catalyst
Reductive Carbonylation 90–92 Moderate Batch High-pressure infrastructure
Triphosgene 80–85 Safer Lab-scale Cost, chlorine byproducts

Industrial and Research Implications

The carbamate pyrolysis method is gaining traction in large-scale production due to its phosgene-free nature and continuous operation. Meanwhile, reductive carbonylation offers niche applications in high-purity isocyanate synthesis. Future research should focus on:

  • Catalyst Development : Enhancing longevity and selectivity for carbamate pyrolysis.
  • Green Chemistry : Scaling CO₂-based routes for sustainable production.

Chemical Reactions Analysis

Types of Reactions: 1-Isocyanato-2-(nonyloxy)benzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Addition: Reagents such as primary and secondary amines, alcohols, and water are commonly used. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Electrophilic Aromatic Substitution: Common electrophiles include halogens, nitro groups, and sulfonic acids. These reactions are often conducted in the presence of a Lewis acid catalyst.

Major Products Formed:

    Nucleophilic Addition: Ureas, carbamates, and amines.

    Electrophilic Aromatic Substitution: Substituted benzene derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 1-Isocyanato-2-(nonyloxy)benzene primarily involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and readily reacts with nucleophiles to form stable products. The benzene ring, substituted with the nonyloxy group, enhances the reactivity of the isocyanate group by donating electron density through resonance and inductive effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 1-Isocyanato-2-(nonyloxy)benzene with similar compounds:

Compound Name CAS RN Molecular Formula Molecular Weight Substituent(s) Key Properties
This compound N/A C₁₆H₂₃NO₂ ~261.36* -NCO, -O-C₉H₁₉ (ortho) Low volatility, hydrophobic, moderate reactivity
1-Chloro-2-isocyanatobenzene 3320-83-0 C₇H₄ClNO 153.57 -NCO, -Cl (ortho) Higher reactivity (electron-withdrawing Cl), volatile
1-Isocyanato-2-methylbenzene 614-68-6 C₈H₇NO 133.15 -NCO, -CH₃ (ortho) Moderate reactivity, liquid at RT
1-Isocyanato-2-methyl-4-nitrobenzene 56309-59-2 C₈H₆N₂O₃ 178.15 -NCO, -CH₃, -NO₂ (meta) High reactivity (nitro group), solid
2,4′-MDI (Diphenylmethane diisocyanate) 5873-54-1 C₁₅H₁₀N₂O₂ 250.25 Two -NCO groups Crosslinking agent in polyurethanes
1-isocyanato-2-(2-methoxyethoxy)ethane 90426-82-7 C₆H₁₁NO₃ 145.16 -NCO, ether chain Liquid, moderate reactivity

*Calculated based on molecular formula.

Key Observations:
  • Substituent Effects: Electron-withdrawing groups (e.g., -Cl, -NO₂) increase isocyanate reactivity due to reduced electron density at the -NCO site . Alkoxy chains (e.g., -O-C₉H₁₉) impart hydrophobicity and reduce volatility compared to smaller substituents like -CH₃ or -Cl . Bulkier groups (e.g., nonyloxy) may hinder steric access to the -NCO group, slowing reaction kinetics in polymer synthesis.
  • Molecular Weight and State: Longer alkyl/alkoxy chains (e.g., nonyloxy) increase molecular weight and tend to produce liquids or low-melting solids, whereas nitro-substituted analogs are often solids .
Reactivity Trends:
  • 1-Chloro-2-isocyanatobenzene : High reactivity with alcohols/amines due to electron-withdrawing Cl; used in agrochemical intermediates .
  • 2,4′-MDI : Bifunctional isocyanate for crosslinking in spandex and polyurethane foams; heat-set efficiency ≥85% at 175–190°C .
  • This compound: Predicted to exhibit slower reaction kinetics than chloro or nitro analogs, making it suitable for controlled polymer synthesis or coatings requiring flexibility .
Industrial Use Cases:
  • Polymer Chemistry: Nonyloxy-substituted isocyanates may enhance compatibility with non-polar substrates or plasticizers in polyurethanes.
  • Specialty Materials: Potential use in hydrophobic coatings or adhesives where reduced moisture sensitivity is critical.

Q & A

Q. What are the recommended synthetic routes for 1-Isocyanato-2-(nonyloxy)benzene, and how can reaction efficiency be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or isocyanate functionalization. A common approach involves reacting 2-(nonyloxy)aniline with phosgene or safer alternatives like triphosgene under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Optimization includes monitoring reaction kinetics via in situ Fourier-transform infrared (FT-IR) spectroscopy to track isocyanate (-NCO) peak formation (~2270 cm⁻¹) . Yield improvements (≥85%) are achieved by maintaining stoichiometric excess of phosgene analogs and using catalysts like triethylamine. Post-synthesis purification via fractional distillation or preparative HPLC is critical to isolate the product from byproducts such as ureas or carbamates .

Q. What analytical techniques are most effective for characterizing this compound purity and structural integrity?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., nonyloxy chain integration, isocyanate absence in final product due to reactivity).
  • FT-IR : Quantify -NCO content and detect hydrolyzed impurities (e.g., urea peaks at ~1640 cm⁻¹).
  • HPLC-MS : For purity assessment (>98%) and identification of trace side products.
  • Elemental Analysis : Validate C, H, N content against theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound in polymer synthesis?

Methodological Answer: Discrepancies in reactivity (e.g., inconsistent crosslinking rates) may arise from variations in solvent polarity, moisture levels, or catalyst choice. To address this:

  • Conduct systematic studies under controlled humidity (<50 ppm H₂O) using Karl Fischer titration.
  • Compare reactivity in polar aprotic (e.g., DMF) vs. non-polar (e.g., toluene) solvents via gel permeation chromatography (GPC) to assess molecular weight distribution.
  • Use model reactions with standardized diols (e.g., 1,4-butanediol) to isolate the compound’s contribution to polymerization kinetics .

Q. What experimental strategies are recommended for studying the hydrolytic stability of this compound in aqueous environments?

Methodological Answer: Hydrolysis studies should:

  • Simulate aqueous conditions at varying pH (e.g., 4–10) and temperatures (25–60°C).
  • Monitor degradation via UV-Vis spectroscopy (absorbance shifts at 270–290 nm) and quantify residual -NCO via titration (e.g., dibutylamine back-titration).
  • Use LC-MS to identify degradation products (e.g., 2-(nonyloxy)aniline, CO₂). Stability enhancements may involve steric hindrance modifications or encapsulation in hydrophobic matrices .

Q. How can researchers design copolymer systems incorporating this compound to balance mechanical properties and biodegradability?

Methodological Answer:

  • Monomer Selection : Pair with flexible diols (e.g., polycaprolactone diol) for elasticity or rigid aromatics (e.g., bisphenol A) for strength.
  • Crosslinking Density : Adjust via stoichiometric ratios (e.g., [NCO]:[OH] = 1.0–1.2) to modulate glass transition temperature (Tg) measured by DSC.
  • Biodegradability Testing : Use enzymatic assays (e.g., lipase) and soil burial studies to evaluate degradation rates. Incorporate hydrolyzable segments (e.g., ester linkages) to enhance breakdown .

Safety and Handling Protocols

Q. What are the critical safety measures for handling this compound in laboratory settings?

Methodological Answer:

  • Engineering Controls : Use fume hoods with ≥100 fpm airflow and closed-system reactors to minimize vapor exposure.
  • PPE : Wear nitrile gloves, chemical-resistant aprons, and full-face respirators with organic vapor cartridges (OSHA PEL: 0.02 mg/m³ for isocyanates).
  • Emergency Protocols : Install eyewash stations and neutralization solutions (e.g., 5% aqueous ammonia) for spills. Regularly monitor airborne isocyanates via OSHA Method 42 .

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